molecular formula C18H15Cl2N3O2 B2761585 4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol CAS No. 321533-58-8

4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B2761585
CAS No.: 321533-58-8
M. Wt: 376.24
InChI Key: FYLZCFVCKXPMRW-UFFVCSGVSA-N
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Description

4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For instance, a synthesized pyrazole derivative was found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Future Directions

Pyrazoles continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol typically involves multiple steps. One common method starts with the preparation of 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, which can be synthesized through the condensation of 1,3-diketones with arylhydrazines . The resulting aldehyde is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine under appropriate conditions to form the oxime derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The oxime group can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the oxime group but shares the pyrazole core structure.

    1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different functional groups.

    2,4-dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but lacks the pyrazole structure.

Uniqueness

4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol is unique due to the combination of the pyrazole core with the oxime and dichlorobenzyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-methyl-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-23-18(24)15(17(22-23)12-5-3-2-4-6-12)10-21-25-11-13-7-8-14(19)9-16(13)20/h2-10,22H,11H2,1H3/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBKSMLEJMDTLZ-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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